molecular formula C17H27ClN2O B11343974 N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]pentanamide

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]pentanamide

Cat. No.: B11343974
M. Wt: 310.9 g/mol
InChI Key: NTGGNBVYXLRSFT-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]pentanamide is a chemical compound with a complex structure that includes a chlorophenyl group, a diethylamino group, and a pentanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]pentanamide typically involves the reaction of 2-chlorophenylacetonitrile with diethylamine under specific conditions to form the intermediate product. This intermediate is then reacted with pentanoyl chloride to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over the reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]pentanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C17H27ClN2O

Molecular Weight

310.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]pentanamide

InChI

InChI=1S/C17H27ClN2O/c1-4-7-12-17(21)19-13-16(20(5-2)6-3)14-10-8-9-11-15(14)18/h8-11,16H,4-7,12-13H2,1-3H3,(H,19,21)

InChI Key

NTGGNBVYXLRSFT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NCC(C1=CC=CC=C1Cl)N(CC)CC

Origin of Product

United States

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